1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide
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Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the coupling of various chemical entities to a triazole ring. In the first paper, the authors describe the synthesis of 1,2,4-triazole carboxamides by coupling a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a chloromethylated glycerol derivative, followed by amination and deprotection steps to yield the final compounds . Although the compound of interest, "1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,4-triazole-3-carboxamide," is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis by changing the starting materials and protecting groups.
Molecular Structure Analysis
The second paper provides insight into the molecular structure of a related compound, an indazole carboxamide, which was characterized using crystallography . The crystal structure determination is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interaction with biological targets. Although the compound is not an indazole derivative, the principles of crystallography and the importance of molecular structure elucidation are relevant.
Chemical Reactions Analysis
In the third paper, the authors report on the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, which involves a dehydrosulfurization reaction using HgO and cyclization in glacial acetic acid . This paper highlights the types of chemical reactions that can be used to construct complex triazole-containing molecules. The chemical reactions described could be analogous to those needed to synthesize the compound of interest, particularly if similar functional groups are present.
Physical and Chemical Properties Analysis
Scientific Research Applications
Triazole Derivatives in Pharmacological Applications
Triazole compounds, similar to the queried chemical, demonstrate significant pharmacological properties, including anticonvulsive activity. Such compounds are valuable in treating epilepsy, tension, and agitation conditions. The versatility in the substitution patterns on the triazole ring allows for the modulation of these pharmacological effects, highlighting the importance of triazole derivatives in medicinal chemistry (R. Shelton, 1981).
Chemical Transformations and Synthetic Applications
Triazole compounds are also central in various chemical transformations. For example, the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with alkyl and aryl-amines in alcohol solution yields 1,2,3-triazole-4-thiocarboxamides, showcasing the triazole ring's reactivity and potential in synthesizing heterocyclic compounds with potential biological activity (G. L'abbé et al., 1991).
Catalytic and Environmental Applications
Hydroxybenzotriazole derivatives, similar in structure to the queried compound, have been explored for their ester cleavage properties in surfactant micelles. This research demonstrates the potential of triazole derivatives as catalysts in organic synthesis, potentially offering environmentally friendly alternatives to traditional reaction conditions (S. Bhattacharya & V. Praveen Kumar, 2005).
Material Science and Fluorescent Dyes
Triazole derivatives are integral in synthesizing fluorescent dyes with large Stokes shifts. These compounds, through modifications at the triazole ring, exhibit pronounced fluorescence due to intramolecular proton transfer in the excited state. This property makes them suitable for various applications in material science, including sensors and imaging agents (Sandra Rihn et al., 2012).
properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-14(12-5-2-1-3-6-12)10-20-11-18-15(19-20)16(22)17-9-13-7-4-8-23-13/h1-8,11,14,21H,9-10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHULTJKJNZQUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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